molecular formula C9H11N3O2 B8467434 Cyclopropyl-methyl-(5-nitro-pyridin-2-yl)-amine

Cyclopropyl-methyl-(5-nitro-pyridin-2-yl)-amine

Cat. No. B8467434
M. Wt: 193.20 g/mol
InChI Key: OCOVJSTYYIQMGC-UHFFFAOYSA-N
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Patent
US07714126B2

Procedure details

The intermediate, cyclopropyl-(5-nitro-pyridin-2-yl)-amine, from the above procedure, was methylated with methyl iodide. To a 2 mL microwave vial was added cyclopropyl-(5-nitro-pyridin-2-yl)-amine (146 mg, 0.812 mmol), DMF (2 mL), potassium carbonate (224 mg, 1.62 mmol), and the MeI (56 μl, 0.893 mmol). The mixture was heated by microwave for two 10 min increments at 200° C. using a Personal Chemistry, Emrys Optimizer. Then followed addition of another portion of MeI (56 μL, 0.893 mmol) microwave at 200° C. for 10 min and then conventional heating at 70° C. for 15 hr. At the end of this period a third addition of MeI (56 μL, 0.893 mmol) took place and the mixture was heated by microwave once more for 10 min at 200° C. The reaction mixture was then concentrated to dryness, suspended in ethyl acetate (100 mL) and washed with water (100 mL) two times and one time with brine. The aqueous layers were combined and extracted once with ethyl acetate (50 mL). The combined organic layer was washed once with brine (100 mL), concentrated, supported onto silica gel, and purified by flash chromatography using the Analogix system with a 12 g Silicycle silica gel column with increasing concentrations of ethyl acetate in hexanes (20 mL/min, equilibrate with 0%, 0 to 5 min: 0%; 5 to 25 min: 0 to 30%; 25-45 min: 30%). The appropriate fractions were collected and dried to afford 90 mg of cyclopropyl-methyl-(5-nitro-pyridin-2-yl)-amine, a yellow solid (yield 57%). LCMS calcd. for C9H11N3O2 (m/e) 193, observed 194 (M+H). This intermediate nitropyridyl compound was then reduced, as described in the preparation of cyclopentyl-pyridine-2,5-diamine above, to afford N2-cyclopropyl-N2-methyl pyridine-2,5-diamine. LCMS calcd. for C9H13N3 (m/e) 163, observed 164 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
reactant
Reaction Step Three
Quantity
224 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
56 μL
Type
reactant
Reaction Step Four
Name
Quantity
56 μL
Type
reactant
Reaction Step Five
Name
Quantity
56 μL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.CI.[C:16](=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:1]1([N:4]([CH3:16])[C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
146 mg
Type
reactant
Smiles
C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
224 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
56 μL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
56 μL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
56 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
conventional heating at 70° C. for 15 hr
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated by microwave once more for 10 min at 200° C
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
WASH
Type
WASH
Details
washed with water (100 mL) two times and one time with brine
EXTRACTION
Type
EXTRACTION
Details
extracted once with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed once with brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
TEMPERATURE
Type
TEMPERATURE
Details
with increasing concentrations of ethyl acetate in hexanes (20 mL/min, equilibrate with 0%, 0 to 5 min: 0%; 5 to 25 min: 0 to 30%; 25-45 min: 30%)
Duration
35 (± 10) min
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C1=NC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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